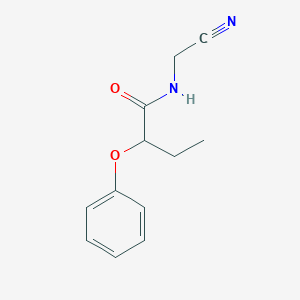![molecular formula C15H24N2O5S B4088397 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide](/img/structure/B4088397.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide
Übersicht
Beschreibung
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide, commonly known as DMSO-Piperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a highly potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA processing, and DNA damage response.
Wirkmechanismus
DMSO-Piperazine exerts its pharmacological effects by selectively inhibiting the activity of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide, which is an enzyme that catalyzes the methylation of arginine residues in various proteins. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide plays a crucial role in various cellular processes, including gene expression, RNA processing, and DNA damage response. Inhibition of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide activity by DMSO-Piperazine leads to the dysregulation of these cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DMSO-Piperazine has been shown to induce cell death in various cancer cell lines, including acute myeloid leukemia and multiple myeloma. The compound has also been shown to inhibit tumor growth in mouse models of cancer. Additionally, DMSO-Piperazine has been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways, which play crucial roles in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DMSO-Piperazine in lab experiments is its high potency and selectivity for N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide. This makes it an ideal tool for studying the role of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide in various cellular processes. However, one of the major limitations of using DMSO-Piperazine is its potential toxicity, which may limit its use in certain in vivo studies.
Zukünftige Richtungen
Future research on DMSO-Piperazine is focused on identifying its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the molecular mechanisms underlying the pharmacological effects of DMSO-Piperazine and to optimize its pharmacokinetic properties for clinical use. Finally, the development of more selective and potent N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide inhibitors, based on the structure of DMSO-Piperazine, is an area of active research.
Wissenschaftliche Forschungsanwendungen
DMSO-Piperazine has been extensively studied for its potential applications in various research fields, including cancer biology, epigenetics, and neurodegenerative diseases. The compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer, particularly in hematological malignancies such as acute myeloid leukemia and multiple myeloma.
Eigenschaften
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-5-17(6-2)23(19,20)12-8-9-14(21-4)13(10-12)16-15(18)11-22-7-3/h8-10H,5-7,11H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOKEPJAAYWCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)COCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethoxyacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4088322.png)
![1-(allylthio)-8-tert-butyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4088330.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine](/img/structure/B4088335.png)
![2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4088339.png)
![N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4088342.png)
![N-[3-(acetylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4088346.png)
![2-(1-naphthyl)-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}acetamide](/img/structure/B4088351.png)
![2-chloro-N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4088353.png)
![1-(2,4-dimethylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4088361.png)
![1-(diphenylmethyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B4088364.png)
![2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4088390.png)

![4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B4088393.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4088405.png)